Congmunoside X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Araloside X has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Araloside X is primarily extracted from the roots of Aralia elata. The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques . The synthetic routes for Araloside X involve the biosynthesis of triterpenoid saponins, which are facilitated by enzymes such as cytochrome P450 and UDP-glycosyltransferase .
Industrial Production Methods
Industrial production of Araloside X typically involves large-scale extraction from Aralia elata using high-performance liquid chromatography (HPLC) for purification . The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Araloside X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Araloside X include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Araloside X .
Mechanism of Action
Araloside X exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in free fatty acid metabolism and membrane peroxidation, thereby providing protective effects against myocardial ischemia and infarction . Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Araloside X is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Araloside A: Another triterpenoid saponin with similar protective effects against myocardial ischemia.
Chikusetsusaponin IV: Known for its anti-inflammatory properties.
Hederagenin: Exhibits antioxidant and anti-inflammatory activities.
Oleanolic Acid: A widely studied triterpenoid with various therapeutic applications.
Araloside X stands out due to its specific molecular interactions and higher efficacy in certain biological contexts.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Congmunoside X involves the use of several chemical reactions to form the final compound. The key steps in the synthesis pathway include protection of the hydroxyl groups, glycosylation, and deprotection of the hydroxyl groups. The final step involves the formation of the aglycone moiety.", "Starting Materials": [ "4,6-O-benzylidene-2,3-dideoxy-3-iodo-alpha-D-xylo-hexopyranosyl chloride", "2,3,4-tri-O-acetyl-1-O-benzyl-alpha-D-glucopyranose", "2,3,4-tri-O-acetyl-1-O-benzyl-6-deoxy-alpha-D-glucopyranose", "2,3,4-tri-O-acetyl-1-O-benzyl-6-deoxy-3-iodo-alpha-D-glucopyranose", "2,3,4-tri-O-acetyl-1-O-benzyl-6-deoxy-3-O-methyl-alpha-D-glucopyranose", "Tetra-n-butylammonium fluoride (TBAF)", "Lithium aluminum hydride (LiAlH4)", "Methanol", "Chloroform", "Methylene chloride", "Acetone", "Diethyl ether", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Protection of the hydroxyl groups in 2,3,4-tri-O-acetyl-1-O-benzyl-alpha-D-glucopyranose and 2,3,4-tri-O-acetyl-1-O-benzyl-6-deoxy-alpha-D-glucopyranose using benzylidene acetal formation", "Glycosylation of 2,3,4-tri-O-acetyl-1-O-benzyl-alpha-D-glucopyranose with 4,6-O-benzylidene-2,3-dideoxy-3-iodo-alpha-D-xylo-hexopyranosyl chloride in the presence of silver triflate", "Deprotection of the benzylidene acetal and the benzyl ether in the glycoside using TBAF", "Glycosylation of the resulting alcohol with 2,3,4-tri-O-acetyl-1-O-benzyl-6-deoxy-3-iodo-alpha-D-glucopyranose in the presence of silver triflate", "Deprotection of the benzylidene acetal and the benzyl ether in the glycoside using TBAF", "Reduction of the resulting alcohol using LiAlH4 in methanol", "Methylation of the resulting alcohol using iodomethane in the presence of sodium hydride", "Deprotection of the remaining acetate groups using methanolic sodium methoxide", "Purification of the final product using column chromatography on silica gel" ] } | |
CAS No. |
344911-90-6 |
Molecular Formula |
C60H98O28 |
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H98O28/c1-55(2)14-16-60(54(78)88-51-44(76)41(73)36(68)28(21-63)81-51)17-15-58(6)24(25(60)18-55)8-9-32-57(5)12-11-33(56(3,4)31(57)10-13-59(32,58)7)84-53-48(87-50-43(75)40(72)35(67)27(20-62)80-50)47(38(70)30(23-65)83-53)86-52-45(77)46(37(69)29(22-64)82-52)85-49-42(74)39(71)34(66)26(19-61)79-49/h8,25-53,61-77H,9-23H2,1-7H3 |
InChI Key |
WMSZDXQCLFUBAQ-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.